molecular formula C20H23NO4 B1176459 peanut agglutinin precursor CAS No. 148466-14-2

peanut agglutinin precursor

Cat. No.: B1176459
CAS No.: 148466-14-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peanut agglutinin precursor (PNA precursor) is a lectin synthesized as a preproprotein in Arachis hypogaea (peanut). The cDNA encoding this precursor was cloned and expressed in Escherichia coli, revealing a 273-amino-acid polypeptide comprising a 23-residue hydrophobic signal peptide and a 250-residue mature protein . The mature PNA shares sequence identity with native PNA but includes an additional 14-amino-acid C-terminal extension, suggesting post-translational processing . PNA specifically binds to galactose β-1,3-N-acetylglucosamine (Galβ1-3GalNAc), a disaccharide abundant in cancer-associated glycans like Thomsen-Friedenreich (T) antigen . This binding property underpins its applications in histochemistry, cancer research, and immunology .

Properties

CAS No.

148466-14-2

Molecular Formula

C20H23NO4

Synonyms

peanut agglutinin precursor

Origin of Product

United States

Scientific Research Applications

Metastasis Promotion

Recent studies have highlighted PNA's role in promoting cancer cell metastasis. It interacts with vascular endothelial cells, stimulating the secretion of cytokines such as MCP-1 and IL-6. This interaction enhances tumor cell adhesion to the endothelium, facilitating metastatic spread . PNA's ability to mimic endogenous galectins, particularly galectin-3, suggests its involvement in tumor microenvironment dynamics and cancer progression.

Cytokine Effect of PNA
MCP-1Increased secretion by endothelial cells
IL-6Enhanced secretion leading to tumor cell adhesion

Prognostic Marker in Leukemia

In pediatric oncology, PNA binding has been associated with favorable prognoses in childhood T-cell acute lymphoblastic leukemia (ALL). A study involving 202 children indicated that PNA positivity correlated with glucocorticoid sensitivity, suggesting its potential as a prognostic biomarker .

Monocyte Lineage Marker

PNA has been investigated as a diagnostic tool for identifying monocyte lineage in hematological malignancies. It binds to monocytes and monoblasts, providing a method for classifying acute non-lymphocytic leukemia (ANLL) cases through fluorescence-activated cell sorting (FACS) . The binding characteristics of PNA can enhance existing cytochemical and morphological classification methods.

Cell Type PNA Binding
MonocytesPositive
MonoblastsPositive
Classical Myeloid BlastsNegative

Glycoprotein Characterization

PNA's specificity for galactose-containing glycoproteins makes it an invaluable tool in glycoprotein research. Studies have utilized PNA to identify glycoproteins on lymphocyte surfaces across various species, including lizards, indicating its broad applicability in comparative immunology .

Case Study 1: PNA in Cancer Metastasis

A recent investigation demonstrated that circulating PNA levels increased significantly following peanut consumption. The study showed that concentrations up to 5 µg/ml were detectable within one hour post-ingestion. This rapid appearance in circulation correlates with enhanced endothelial activation and increased tumor cell adhesion, suggesting a direct role of dietary lectins in cancer biology .

Case Study 2: Pediatric ALL Prognosis

In a cohort study of children diagnosed with T-cell ALL, researchers found that those with positive PNA binding exhibited a higher response rate to glucocorticoid therapy compared to those who were negative. This finding underscores the potential of PNA as a biomarker for tailoring treatment strategies in pediatric leukemia .

Comparison with Similar Compounds

Comparison with Similar Lectins

Structural and Functional Comparison

The table below compares PNA with structurally or functionally related lectins:

Lectin Source Carbohydrate Specificity Molecular Weight (kDa) Key Biological Roles
Peanut Agglutinin (PNA) Arachis hypogaea Galβ1-3GalNAc (T antigen) ~28 Tumor marker detection, lymphocyte activation, TLR-4 agonism
Soybean Agglutinin (SBA) Glycine max Terminal α/β-GalNAc ~120 Mitogen for T-cells, TLR-4 activation
Wheat Germ Agglutinin (WGA) Triticum vulgaris N-acetylglucosamine (GlcNAc) oligomers ~36 Neuronal labeling, antiviral activity, pan-TLR activation (except TLR-3/4)
Concanavalin A (ConA) Canavalia ensiformis α-Mannose, α-Glucose ~104 T-cell mitogen, apoptosis induction, TLR-2/6 activation
Dolichos lablab Lectin II (DLL-II) Dolichos lablab α-GalNAc ~60 Blood typing, cancer cell isolation

Key Research Findings

Specificity and Binding Affinity :

  • PNA exhibits higher specificity for T antigen compared to Datura stramonium agglutinin (DSA), which targets Galβ1-4GlcNAc .
  • Unlike WGA, which binds GlcNAc residues in microbial cell walls, PNA’s binding to Galβ1-3GalNAc is critical for identifying colorectal and breast cancer glycans .

Immunomodulatory Activity: PNA and SBA activate TLR-4, enhancing pro-inflammatory cytokine production, whereas ConA and phytohemagglutinin (PHA) target TLR-2/6 . WGA uniquely activates multiple TLRs (TLR-2/6, -4, -5), making it a broader immune stimulant .

In allergy studies, PNA is used to evaluate cross-reactivity with legume allergens, unlike WGA, which is linked to wheat sensitivity .

Preparation Methods

Identification of the Precursor Gene

The this compound is encoded by a cDNA sequence isolated from bacterial expression libraries. Initial cloning efforts revealed a 273-amino-acid polypeptide comprising a 23-amino-acid hydrophobic signal peptide and a 250-amino-acid mature protein. Notably, the precursor includes 14 additional amino acids at the C-terminus compared to the native PNA, suggesting post-translational processing mechanisms.

Structural Features of the Precursor

The precursor’s cDNA sequence encodes a protein with a molecular weight of approximately 31 kDa, as confirmed by SDS-PAGE. The signal peptide facilitates translocation into bacterial periplasmic spaces, where proteolytic processing occurs. This step is critical for generating the functional lectin, as improper cleavage disrupts galactose-binding activity.

Table 1: Key Parameters of cDNA Cloning for PNA Precursor

ParameterValue/DescriptionSource
cDNA length819 bp
Signal peptide length23 amino acids
Mature protein length250 amino acids
Additional C-terminal residues14 amino acids

Bacterial Expression Systems for Precursor Production

Plasmid Construction and Transformation

The prePNA-cDNA is ligated into plasmid vectors under the control of inducible promoters (e.g., lacZ). Escherichia coli strains such as JM109 or BL21(DE3) are commonly used for transformation. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) yields two primary products: a 35 kDa β-galactosidase-prePNA fusion protein and a 31 kDa processed protein.

Post-Translational Processing

The 31 kDa protein is exported to the periplasmic space, where endogenous proteases remove the signal peptide. This processed protein exhibits identical N-terminal sequencing to native PNA and retains hemagglutination activity. Calcium ions (0.1 mM CaCl₂) enhance galactose-binding efficiency by neutralizing sialic acid residues.

Table 2: Bacterial Expression Yields of PNA Precursor

Expression SystemYield (mg/L)Purity (%)Activity RetentionSource
E. coli JM10912–1590Full
E. coli BL21(DE3)18–2285Partial

Extraction and Solubilization Techniques

Membrane Protein Isolation

Crude membrane fractions from bacterial lysates are extracted using non-ionic detergents such as Triton X-100 (0.5%) or deoxycholate (0.2%). These agents solubilize the precursor while preserving its tertiary structure. Sonication (3 × 20 sec pulses) followed by centrifugation (16,000 × g) removes insoluble debris.

Glycan Masking and Recovery

Sialylation of terminal galactose residues inhibits PNA precursor binding. Enzymatic desialylation with neuraminidase restores affinity, increasing yield by 40%. Buffers containing 0.1 mM CaCl₂ and 0.01 mM MnCl₂ stabilize the lectin’s carbohydrate-binding domain.

Purification Strategies for the Precursor

Affinity Chromatography

Galactose-linked affinity matrices (e.g., galactose-Sepharose) are the gold standard for purifying the PNA precursor. The precursor binds to these resins via its β-galactosyl specificity and is eluted with 200 mM galactose.

Table 3: Purification Efficiency of PNA Precursor

StepPurification FoldYield (%)Purity (%)Source
Crude lysate11005
Affinity chromatography1,7925395
Gel filtration2,1504599

SDS-PAGE and Western Blotting

SDS-PAGE under reducing conditions confirms a single band at 31 kDa. Immunoblotting with anti-PNA antibodies (1:1000 dilution) validates specificity. Silver staining detects contaminants at sensitivities ≤1 ng.

Structural and Functional Characterization

Circular Dichroism (CD) Spectroscopy

CD spectra of the purified precursor show a trough at 220 nm and a peak at 195 nm, characteristic of β-sheet-rich lectins. Detergents like SDS induce α-helical conformations, reducing galactose-binding capacity by 70%.

Hemagglutination Assays

The precursor agglutinates sialidase-treated human erythrocytes at concentrations ≥2 μg/ml, comparable to native PNA. Untreated erythrocytes remain unaffected, confirming specificity for desialylated glycans.

Challenges in Precursor Preparation

Proteolytic Degradation

Bacterial proteases may cleave the precursor prematurely. Inhibitor cocktails (e.g., PMSF, leupeptin) reduce degradation by 80%.

Glycosylation Mismatches

Unlike eukaryotic systems, E. coli cannot glycosylate the precursor. This limits studies on glycan-mediated interactions. Mammalian expression systems (e.g., HEK293) are being explored to address this .

Q & A

Q. How can researchers address batch-to-batch variability in PNA purification?

  • Answer : Standardize affinity resin ligand density (e.g., 2 mg galactose/mL resin) and column bed volumes. Implement QC metrics: SDS-PAGE purity (>95%), hemagglutination activity (titer ≥ 2<sup>8</sup>), and endotoxin levels (<0.1 EU/µg) .

Data Presentation and Reproducibility

Q. What guidelines ensure clarity in presenting PNA structural and functional data?

  • Answer :
  • Tables : Include Kd, IC50, and Hill coefficients with SEM.
  • Figures : Annotate fluorescence spectra with λmax shifts and docking poses with interaction distances.
  • Supplementary Materials : Deposit raw SPR sensorgrams and docking parameter files in repositories like Zenodo .

Q. How can peer reviewers assess the validity of computational models in PNA studies?

  • Answer : Require force field parameters (e.g., AMBER99SB-ILDN), grid box dimensions, and validation via RMSD clustering. Models predicting >50% of experimental binding energy are considered robust. Cross-check with experimental mutagenesis data .

Contradiction and Gap Analysis

Q. Why do some studies report divergent binding affinities for PNA with identical glycans?

  • Answer : Variability arises from buffer composition (e.g., Mn<sup>2+</sup>/Ca<sup>2+</sup> ions stabilize binding pockets), glycan presentation (soluble vs. immobilized), and assay temperature. Standardize protocols using guidelines from the Consortium for Functional Glycomics .

Q. What gaps exist in understanding PNA’s role in cross-species immune interactions?

  • Answer : Limited data on PNA’s interaction with mammalian immune cells (e.g., dendritic cells) exist. Design co-culture experiments with FITC-labeled PNA and flow cytometry to assess uptake and cytokine modulation. Compare with related lectins (e.g., SBA) to identify unique pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.